molecular formula C5H10O2S B2486500 S-(3-Hydroxypropyl) ethanethioate CAS No. 115051-66-6

S-(3-Hydroxypropyl) ethanethioate

Cat. No. B2486500
CAS RN: 115051-66-6
M. Wt: 134.19
InChI Key: ADIJNQVLNHDJIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "S-(3-Hydroxypropyl) ethanethioate" involves complex chemical reactions, often incorporating block poly(ester-urethane)s based on biodegradable polymers and using catalysts such as stannous octanoate. These syntheses are crucial for creating materials with specific properties for biomedical applications (Qiu et al., 2013). Similarly, the synthesis of related polyesters and urethanes involves melting polymerization, employing hexamethylene diisocyanate as the coupling agent, indicative of the versatile methods employed in synthesizing related compounds (Ou et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds akin to "S-(3-Hydroxypropyl) ethanethioate" reveals intricate conformations and stereochemistry, significantly influenced by their synthesis routes. For example, poly(S-[(3-hydroxypropyl)-carbamoylmethyl]-L-cysteine) exhibits a transition to a β-conformation in specific conditions, highlighting the structural flexibility and complexity of these molecules (Tomiyama & Ikeda, 1980).

Chemical Reactions and Properties

Chemical reactions involving "S-(3-Hydroxypropyl) ethanethioate" related compounds often include cross-coupling reactions facilitated by copper catalysts and specific ligands, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Chen & Chen, 2006).

Physical Properties Analysis

The physical properties, such as thermal behavior, hydrophobicity, and crystallinity, play a significant role in determining the applicability of "S-(3-Hydroxypropyl) ethanethioate" related materials. These properties are meticulously studied through techniques like differential scanning calorimetry (DSC) and contact angle measurements, providing insights into the materials' biocompatibility and potential medical applications (Ou et al., 2011).

Chemical Properties Analysis

The chemical properties of "S-(3-Hydroxypropyl) ethanethioate" and related compounds are characterized by their reactivity in various chemical reactions, including hydrosilylation and transesterification processes. These reactions are crucial for modifying the compound's functional groups and enhancing its utility in different chemical and material science applications (Zhang & Laine, 2000).

Scientific Research Applications

  • Chemical Sensing and Biological Systems : A study by Fang et al. (2019) developed a BODIPY-based fluorescent on-off probe for detecting hydrogen sulfide (H2S). This probe, derived from 1-(2-Hydroxyphenyl)ethanone, exhibits high selectivity and sensitivity to H2S, demonstrating potential applications in biological systems for studying the effects of H2S in cells (Fang, Jiang, Sun, & Li, 2019).

  • Organic Synthesis : Research by Yang et al. (2011) presented a method for synthesizing 3,4-diiododihydrothiophenes via electrophilic iodocyclization of various S-hydroxy-2-butynyl ethanethioates. This method has implications for the development of iodine-containing products used in organic transformations (Yang, Jin, Bao, & Yamamoto, 2011).

  • Material Science : Ding et al. (2004) described the synthesis of mesoporous organic−inorganic spherical hybrid particles containing a 3-hydroxypropyl organic functionality. These particles have potential applications in various chemical reactions, including bromination, esterification, and etherification, due to their heterogeneous surface chemistry (Ding, Hudalla, Cook, Walsh, Boissel, Iraneta, & O'gara, 2004).

  • Biotechnology : A review by Jiang, Meng, and Xian (2009) discussed the biosynthetic pathways for producing 3-hydroxypropionic acid, highlighting its applications in synthesizing novel polymer materials and other derivatives. This review emphasizes the potential of biotechnology routes over chemical synthesis for this compound (Jiang, Meng, & Xian, 2009).

  • Energy and Environmental Applications : Research by Zhang, Li, Yang, and Li (2022) involved the synthesis of chitosan derivatives with methane hydrate inhibition effects. These derivatives, containing hydroxypropyl-3-trimethylamine and N-2-hydroxypropyl-3-isooctyl ether groups, demonstrated the potential for developing green kinetic hydrate inhibitors for environmental applications (Zhang, Li, Yang, & Li, 2022).

properties

IUPAC Name

S-(3-hydroxypropyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-5(7)8-4-2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIJNQVLNHDJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(3-Hydroxypropyl) ethanethioate

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